N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-4-piperidinecarboxamide is a chemical compound that has been identified as a potent and selective inhibitor of the first bromodomain of the Bromodomain-containing protein 4 (BRD4) []. BRD4 is a protein belonging to the BET (bromodomain and extra-terminal) family, known for its role in regulating gene expression by recognizing and binding to acetylated lysine residues on histones. The compound's ability to inhibit BRD4 makes it a valuable tool in scientific research, particularly in areas such as epigenetics and oncology.
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. This compound combines a piperidine backbone with a triazolo-pyridazine moiety, enhanced by the presence of a trifluoromethyl group on the phenyl ring. Such structural characteristics suggest significant biological activity, particularly in the modulation of protein kinases and signal transduction pathways relevant to cancer and inflammatory diseases.
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide falls under the category of heterocyclic compounds, specifically classified as a phenyl-1,2,4-triazole derivative. This classification is due to its structural components that include nitrogen-rich heterocycles and aromatic systems .
The synthesis of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide typically involves multi-step organic reactions. These steps may include:
The synthesis may utilize reagents such as trifluoromethylating agents and various catalysts to facilitate the formation of the heterocyclic structures. Additionally, purification techniques such as chromatography are essential to isolate the compound from by-products effectively.
The molecular structure of N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can be represented as follows:
The compound's InChI key is XYYDXQCAYXOGQT-UHFFFAOYSA-N
, which provides a standardized representation for database searches. The SMILES notation is FC(F)(F)C1=CC=CC(=C1)C1=NN=C2C=CC(NC3CCCCC3)=NN12
, enabling computational modeling and structure visualization tools to interpret its geometry accurately .
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide can undergo various chemical reactions typical for heterocyclic compounds:
These reactions are crucial for further functionalization or derivatization of the compound for enhanced biological activity or specificity .
The reactivity patterns are influenced by steric and electronic factors associated with the trifluoromethyl and chlorophenyl groups. Understanding these interactions is vital for optimizing synthetic routes and predicting biological behavior.
The mechanism of action for N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide primarily involves its interactions with specific protein kinases and other molecular targets.
Experimental studies indicate that compounds with similar structures exhibit significant binding affinities to kinase domains, suggesting a promising avenue for drug development targeting these pathways .
Quantitative data on solubility, melting point, and stability under various conditions would be essential for practical applications in drug formulation and development .
N-(3-chlorophenyl)-1-[3-(trifluoromethyl)[1,2,4]triazolo[4,3-b]pyridazin-6-yl]piperidine-4-carboxamide has potential applications in:
CAS No.: 92448-22-1
CAS No.: 2632-30-6
CAS No.:
CAS No.: